Acep-1 - 127122-98-9

Acep-1

Catalog Number: EVT-362365
CAS Number: 127122-98-9
Molecular Formula: C57H85N21O15
Molecular Weight: 1304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Acep-1 is sourced from the nervous system of Achatina fulica, where it functions as a signaling molecule. In terms of classification, it belongs to the family of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. Neuropeptides like Acep-1 are crucial in various physiological processes, including pain perception, reward, food intake, metabolism, social behaviors, reproduction, and the regulation of mood.

Synthesis Analysis

The synthesis of Acep-1 is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the peptide chain while attached to an insoluble resin. The general steps involved in SPPS include:

  1. Resin Preparation: The resin is functionalized with a linker that will allow for the attachment of the first amino acid.
  2. Amino Acid Coupling: Each amino acid is activated (usually through coupling agents) and added to the growing peptide chain. This process is repeated for each amino acid in the sequence.
  3. Cleavage and Purification: Once the full peptide is synthesized, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of Acep-1 can be characterized by its specific amino acid sequence and conformation. Acep-1 consists of a sequence of amino acids that contribute to its functional properties. The exact sequence may vary slightly depending on the source but typically includes residues that facilitate its binding to cardiac receptors.

Structural analyses often employ techniques such as:

  • Nuclear Magnetic Resonance (NMR): To determine the 3D structure in solution.
  • Mass Spectrometry: To confirm molecular weight and composition.
  • X-ray Crystallography: Although challenging for peptides, it can provide detailed structural information when crystallization is achieved.

These methods help elucidate how Acep-1 interacts with its biological targets.

Chemical Reactions Analysis

Acep-1 participates in several chemical reactions relevant to its biological activity. These include:

  • Binding Reactions: Acep-1 binds to specific receptors on cardiac tissues, influencing ion channel activity and intracellular signaling pathways.
  • Degradation Pathways: Like many peptides, Acep-1 can be degraded by peptidases in biological systems, which affects its half-life and efficacy.

Understanding these reactions is crucial for developing therapeutic applications that leverage Acep-1's properties.

Mechanism of Action

The mechanism of action of Acep-1 involves its interaction with specific receptors in cardiac tissues. Upon binding to these receptors:

  1. Activation of Signal Transduction Pathways: This leads to an increase in intracellular calcium levels.
  2. Enhanced Cardiac Contractility: Resulting in increased heart rate and force of contraction.
  3. Physiological Effects: These actions contribute to the modulation of cardiac output during various physiological states.

Research indicates that Acep-1 may have implications for treating cardiac dysfunctions due to its potent excitatory effects on heart muscle.

Physical and Chemical Properties Analysis

Acep-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 1500 Da (depending on the specific sequence).
  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can vary based on environmental conditions; peptides are often sensitive to temperature and pH changes.

These properties are essential for understanding how Acep-1 behaves in biological systems and its potential therapeutic applications.

Applications

The scientific applications of Acep-1 are diverse:

  • Pharmacological Research: Investigating its role as a potential therapeutic agent for cardiac diseases.
  • Neurobiology Studies: Understanding neuropeptide signaling pathways in mollusks and their implications for higher organisms.
  • Biotechnological Applications: Potential use in developing new drugs targeting cardiovascular conditions based on its mechanism of action.

Research continues into how Acep-1 can be utilized effectively within these fields, with ongoing studies exploring its full range of biological activities.

Introduction to ACEP-1 in Emergency Medicine Research

Historical Evolution of ACEP Clinical Policies and Guidelines

The development of ACEP-1 principles originated from decades of systematic effort to address variability in emergency care quality and infrastructure. Prior to formal standardization initiatives, emergency departments operated under disparate institutional protocols with no unified evidence-based benchmarks. ACEP's accreditation programs emerged as the primary vehicle for codifying best practices, beginning with specialized frameworks like the Geriatric Emergency Department Accreditation (GEDA) and Clinical Ultrasound Accreditation Program (CUAP) [2]. These pioneering programs demonstrated that rigorous, adaptable quality standards could significantly improve patient outcomes and operational efficiency.

The historical trajectory accelerated in 2025 with the launch of the comprehensive Emergency Department Accreditation Program (EDAP), establishing ACEP-1 as the overarching standard for emergency care quality. This initiative emerged from validated successes of earlier programs – notably when the Centers for Medicare & Medicaid Services incorporated GEDA frameworks into federal quality measures [2]. EDAP institutionalized core ACEP-1 principles by creating measurable benchmarks across three critical domains: clinical care quality, operational efficiency, and practitioner working environments. This evolution transformed ACEP from an advisory body to a standards-setting authority with tangible mechanisms to enforce compliance through tiered accreditation levels [1].

Table 1: Evolution of ACEP Standardization Programs Leading to ACEP-1 Framework

ProgramLaunch PeriodCore Focus AreaKey Outcome Metrics
Geriatric ED Accreditation (GEDA)Pre-2025Age-specific care protocolsCMS adoption as quality measure (2025)
Clinical Ultrasound Accreditation (CUAP)Pre-2025Imaging standardizationQuality/safety compliance for point-of-care ultrasound
Pain & Addiction Care (PACED)Pre-2025Substance use disorder treatmentTreatment accessibility for opioid use disorders
ED Accreditation Program (EDAP)2025 PilotComprehensive care standardsHospital market distinction, patient confidence metrics

Definition and Scope of ACEP-1 in Evidence-Based Emergency Care

ACEP-1 constitutes a multidimensional framework defined by three interdependent pillars: clinical competency, operational integrity, and ethical compliance. Within emergency medicine research, ACEP-1 represents the codification of requirements that emergency departments must meet to achieve ACEP accreditation, ensuring they deliver "high quality care for anyone, any age, any condition" [2]. The framework's scope encompasses both technical and human resource components, mandating that accredited facilities maintain optimal staffing ratios, physician-led quality improvement processes, and standardized protocols for high-risk conditions.

The operational scope extends across diverse hospital settings, including large academic centers, community hospitals, and rural facilities with varying resource levels. ACEP-1 standards acknowledge these disparities while requiring fundamental capabilities for emergency stabilization and treatment. Crucially, the framework incorporates legal obligations under the Emergency Medical Treatment and Labor Act (EMTALA), which defines an emergency medical condition as "a condition manifesting itself by acute symptoms of sufficient severity... that the absence of immediate medical attention could reasonably be expected to result in placing the individual's health in serious jeopardy" [3]. This integration of legal and clinical standards creates a comprehensive definition of emergency care obligations that spans from initial screening through stabilization or appropriate transfer.

Role of ACEP-1 in Standardizing Emergency Department Practices

The ACEP-1 framework functions as the primary standardization mechanism for emergency care through three key implementation channels:

  • Accreditation Compliance: Hospitals seeking EDAP accreditation must demonstrate adherence to over 30 specific practice standards derived from ACEP-1 principles. These include non-negotiable requirements such as physician-led medical screening examinations (MSE) compliant with EMTALA regulations, which prohibit delays for payment inquiries and mandate stabilization of emergency conditions regardless of payment capability [3]. Accreditation creates market distinction by signaling to patients a facility's commitment to ACEP-1 standards, with 95.2% of emergency physicians reporting regular provision of EMTALA-mandated care under these protocols [3].

  • Operational Consistency: ACEP-1 standardizes transfer protocols between facilities through clear guidelines for appropriate patient transfers. The framework mandates that unstable patients may only be transferred when physicians certify that "medical benefits expected from the transfer outweigh the risks," and only after receiving facilities confirm capacity and provide formal acceptance [3]. This eliminates discretionary variations in inter-facility transfers that previously compromised patient safety.

  • Performance Accountability: The framework establishes measurable quality indicators across four stakeholder domains. For patients, it ensures transparency regarding care quality commitments; for clinicians, it mandates "fair, safe, productive and efficient working environments"; for hospitals, it creates market distinction through demonstrated commitment to excellence; and for health systems, it reduces uncompensated care burdens by standardizing reimbursement expectations for emergency services [1]. This accountability is enforced through regular accreditation reviews and substantial financial penalties for EMTALA non-compliance, including fines up to $119,942 per violation for hospitals and exclusion from Medicare participation [3].

Table 2: ACEP-1 Standardization Impact on Emergency Care Delivery

Practice AreaPre-ACEP-1 VariabilityPost-ACEP-1 StandardizationStakeholder Benefit
Medical Screening ExamsInstitution-specific protocolsUniform EMTALA-compliant MSEsTimely care regardless of payment ability
Transfer ProtocolsDiscretionary arrangementsRisk-benefit documentation & receiving facility confirmationReduced transfer-related adverse events
Facility ResourcesHighly variable capabilitiesTiered accreditation matching resources to capabilitiesAppropriate patient expectations
Quality TransparencyNo comparative metricsPublicly available accreditation statusInformed patient choice
Clinical EnvironmentsInconsistent staffing/safetyStandardized workplace requirementsImproved clinician retention

The implementation of ACEP-1 represents a paradigm shift from variable institutional practices to evidence-based standardization. By integrating clinical guidelines, operational requirements, and ethical obligations into a single framework, ACEP has created an enforceable standard that elevates emergency care quality while addressing the unique challenges of uncompensated care delivery environments where emergency physicians provide two-thirds of all acute care for the uninsured [3].

Properties

CAS Number

127122-98-9

Product Name

Acep-1

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]pentanediamide

Molecular Formula

C57H85N21O15

Molecular Weight

1304.4 g/mol

InChI

InChI=1S/C57H85N21O15/c58-33(28-79)48(86)69-26-45(83)72-37(17-19-44(60)82)51(89)77-41(29-80)53(91)76-40(24-31-25-68-34-12-5-4-11-32(31)34)52(90)74-38(14-7-21-67-57(64)65)55(93)78-22-8-15-42(78)54(92)73-36(16-18-43(59)81)49(87)70-27-46(84)71-35(13-6-20-66-56(62)63)50(88)75-39(47(61)85)23-30-9-2-1-3-10-30/h1-5,9-12,25,33,35-42,68,79-80H,6-8,13-24,26-29,58H2,(H2,59,81)(H2,60,82)(H2,61,85)(H,69,86)(H,70,87)(H,71,84)(H,72,83)(H,73,92)(H,74,90)(H,75,88)(H,76,91)(H,77,89)(H4,62,63,66)(H4,64,65,67)/t33-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

ISNCSKFMYLUXKU-IIMOKITMSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Synonyms

ACEP-1
Achatina cardio-excitatory peptide 1
H-Ser-Gly-Gln-Ser-Trp-Arg-Pro-Gln-Gly-Arg-Phe-NH2

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.